molecular formula C7H10N2O3S B12362112 Ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate

Ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate

Cat. No.: B12362112
M. Wt: 202.23 g/mol
InChI Key: MOQKOKRYDVBQIU-UHFFFAOYSA-N
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Description

Ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate is a heterocyclic compound with a pyrimidine ring structure This compound is notable for its unique combination of functional groups, including a hydroxyl group, a sulfanyl group, and an ester group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate typically involves multi-step organic reactions. One common method includes the condensation of ethyl acetoacetate with thiourea under basic conditions to form the pyrimidine ring. The reaction is usually carried out in ethanol with a base such as sodium ethoxide. The intermediate product is then hydrolyzed and esterified to yield the final compound .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions: Ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate undergoes various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, forming ethers or esters.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Lithium aluminum hydride, sodium borohydride.

    Substitution: Alkyl halides, acyl chlorides.

Major Products:

    Oxidation: Sulfoxides, sulfones.

    Reduction: Alcohols.

    Substitution: Ethers, esters.

Scientific Research Applications

Ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate involves its interaction with biological molecules. The hydroxyl and sulfanyl groups can form hydrogen bonds and interact with active sites of enzymes, potentially inhibiting their activity. The ester group can undergo hydrolysis, releasing the active pyrimidine moiety which can then interact with molecular targets such as nucleic acids or proteins .

Comparison with Similar Compounds

  • Ethyl 6-methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate
  • Ethyl 4-hydroxy-2-(4-methoxyphenyl)-5-oxo-1-phenyl-2,5-dihydro-1H-pyrrole-3-carboxylate

Comparison: Ethyl 6-hydroxy-2-sulfanyl-4,5-dihydro-5-pyrimidinecarboxylate is unique due to its combination of hydroxyl, sulfanyl, and ester groups, which provide a diverse range of chemical reactivityFor example, ethyl 6-methyl-4-phenyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylate lacks the hydroxyl group, reducing its ability to form hydrogen bonds .

Properties

Molecular Formula

C7H10N2O3S

Molecular Weight

202.23 g/mol

IUPAC Name

ethyl 4-oxo-2-sulfanylidene-1,3-diazinane-5-carboxylate

InChI

InChI=1S/C7H10N2O3S/c1-2-12-6(11)4-3-8-7(13)9-5(4)10/h4H,2-3H2,1H3,(H2,8,9,10,13)

InChI Key

MOQKOKRYDVBQIU-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CNC(=S)NC1=O

Origin of Product

United States

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